molecular formula C9H6F3NO2 B14847406 6-Acetyl-4-(trifluoromethyl)pyridine-2-carbaldehyde

6-Acetyl-4-(trifluoromethyl)pyridine-2-carbaldehyde

Cat. No.: B14847406
M. Wt: 217.14 g/mol
InChI Key: SPAPWFRFYAVVSO-UHFFFAOYSA-N
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Description

6-Acetyl-4-(trifluoromethyl)pyridine-2-carbaldehyde is a heterocyclic compound that features a pyridine ring substituted with acetyl, trifluoromethyl, and carbaldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-4-(trifluoromethyl)pyridine-2-carbaldehyde typically involves multi-step organic reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions: 6-Acetyl-4-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Acetyl-4-(trifluoromethyl)pyridine-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Acetyl-4-(trifluoromethyl)pyridine-2-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The aldehyde and acetyl groups can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects .

Comparison with Similar Compounds

  • 6-(Trifluoromethyl)pyridine-2-carboxaldehyde
  • 6-(Trifluoromethyl)pyridine-2-carboxylic acid
  • 2-(Trifluoromethyl)pyridine-4-carboxylic acid

Comparison: 6-Acetyl-4-(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the presence of both acetyl and carbaldehyde groups, which provide distinct reactivity and potential for diverse chemical transformations. In contrast,

Properties

Molecular Formula

C9H6F3NO2

Molecular Weight

217.14 g/mol

IUPAC Name

6-acetyl-4-(trifluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C9H6F3NO2/c1-5(15)8-3-6(9(10,11)12)2-7(4-14)13-8/h2-4H,1H3

InChI Key

SPAPWFRFYAVVSO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)C=O)C(F)(F)F

Origin of Product

United States

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